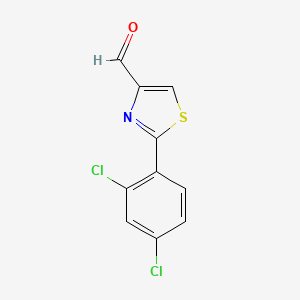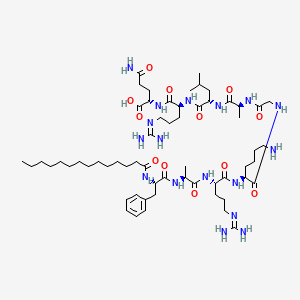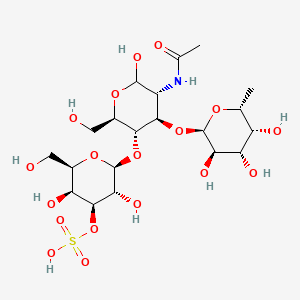
(R)-N-Nitroso Anatabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anatabine is a minor tobacco alkaloid also present in peppers, tomato, and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation . Anatabine is a potent α4β2 nAChR agonist .
Synthesis Analysis
Anatabine accumulation in tobacco roots has been observed when MPO (methylputrescine oxidase) is suppressed, suggesting that suppression of MPO leads to decreased nicotine in favor of anatabine . This anatabine is then successfully transported to tobacco leaves .
Molecular Structure Analysis
Anatabine exhibits a close structural resemblance to nicotine . It is an alkaloid present in plants of the Solanaceae family, including green tomatoes, peppers, eggplant, and tobacco . The molecular formula of Anatabine is C10H12N2 .
Chemical Reactions Analysis
Anatabine is a cholinergic agonist that binds to cholinergic receptors, including key mediators of the cholinergic anti-inflammatory pathway . It has been shown to trigger downstream inhibition of two signaling pathways central to the inflammatory response: the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway, and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis .
Mecanismo De Acción
Anatabine inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) . It has been shown to reduce the colonic abundance of DSS-associated cytokines and increase IL-10 abundance . Anatabine treatment results in NRF2 (nuclear factor-erythroid factor 2-related factor 2) translocation, and activation of MAPK signaling .
Safety and Hazards
Direcciones Futuras
Anatabine has been suggested to be effective in the treatment of multiple sclerosis . It has been shown to ameliorate Alzheimer’s disease in mice and Hashimoto’s thyroiditis in mice and humans . Therefore, it constitutes an interesting molecule for its therapeutic potential in NRF2-related diseases . Future studies should focus on the mode of anatabine transport, which clearly impacts anatabine accumulation in leaves .
Propiedades
Número CAS |
1346617-09-1 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.218 |
Nombre IUPAC |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
Clave InChI |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Sinónimos |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)
![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)





![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)